

Protocol for the Synthesis of N-Desmethysibutramine Reference Standard

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Compound of Interest

Compound Name: *N*-Desmethysibutramine

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Introduction

This document provides a detailed protocol for the synthesis of **N-Desmethysibutramine**, a primary active metabolite of Sibutramine.[1] This reference standard is intended for use in research, development, and quality control applications, particularly for the identification and quantification of **N-Desmethysibutramine** in various matrices. Sibutramine and its metabolites are known inhibitors of norepinephrine and serotonin reuptake.[2] The synthesis protocol is adapted from established methods for the synthesis of Sibutramine and its analogues.

Chemical Information

| Characteristic | Value |
|-------------------|---|
| IUPAC Name | 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine[3] |
| Synonyms | Desmethysibutramine, mono-desmethysibutramine, BTS-54354[3] |
| Molecular Formula | C ₁₆ H ₂₄ ClN[3] |
| Molecular Weight | 265.82 g/mol [3] |
| CAS Number | 168835-59-4[3] |

Experimental Protocols

Synthesis of N-Desmethysibutramine

The synthesis of **N-Desmethysibutramine** can be achieved through a two-step process starting from 1-(4-chlorophenyl)cyclobutane-1-carbonitrile. The key intermediate is N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide, which is then hydrolyzed to yield the final product.

Step 1: Synthesis of N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide

This step involves the reaction of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile with isobutylmagnesium bromide followed by formylation. A detailed procedure for a similar synthesis is outlined in patent KR20060019351A.[\[4\]](#)

Materials and Reagents:

- 1-(4-chlorophenyl)cyclobutane-1-carbonitrile
- Isobutylmagnesium bromide solution (e.g., 2.0 M in diethyl ether)
- Toluene
- Methanol
- Sodium borohydride (NaBH_4)
- Formamide
- Formic acid (HCOOH)
- Diethyl ether
- Petroleum ether

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-chlorophenyl)cyclobutane-1-carbonitrile (10 g, 52 mmol) in toluene (25 mL).[\[4\]](#)

- To this solution, add a 2.0 M solution of isobutylmagnesium bromide in diethyl ether (40 mL) at room temperature.[4]
- Heat the reaction mixture at reflux (at least 105 °C) for 2 hours.[4]
- Cool the reaction mixture to 0 °C and quench with methanol.
- Add sodium borohydride (2.4 g) portion-wise to the mixture at 0-25 °C and stir for at least 1 hour.[4]
- Concentrate the reaction mixture under reduced pressure.
- To the residue, add formamide (23.5 mL), 1-[1-(4-chlorophenyl)-cyanobutyl]-3-methyl-butan-1-one (assuming the previous step yielded this intermediate, 37 g, 0.14 mol based on a larger scale synthesis described in the patent), and formic acid (9 mL) dropwise at 160-170 °C.[4]
- Maintain the temperature at 175-180 °C for 24 hours.[4]
- After cooling, extract the mixture with diethyl ether.
- Concentrate the organic layer to obtain an oil.
- Crystallize the desired N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide from petroleum ether.[4]

Step 2: Hydrolysis of N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide to **N-Desmethylsibutramine**

This step involves the acidic hydrolysis of the formamide intermediate.

Materials and Reagents:

- N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide
- 2-Methoxyethyl ether
- Concentrated hydrochloric acid (HCl)

- 5M Sodium hydroxide (NaOH) solution
- Diethyl ether
- Water
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask, combine N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide (4 g), 2-methoxyethyl ether (25 mL), water (10 mL), and concentrated hydrochloric acid (22 mL).^[4]
- Reflux the mixture with stirring for 18 hours.^[4]
- After cooling, dilute the reaction mixture with water and wash with diethyl ether.
- To the aqueous layer, add 5M aqueous NaOH solution (35 mL) to basify.^[4]
- Extract the product with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield crude **N-Desmethylsibutramine**.

Purification of N-Desmethylsibutramine

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the reference standard with high purity.

Characterization of N-Desmethylsibutramine Reference Standard

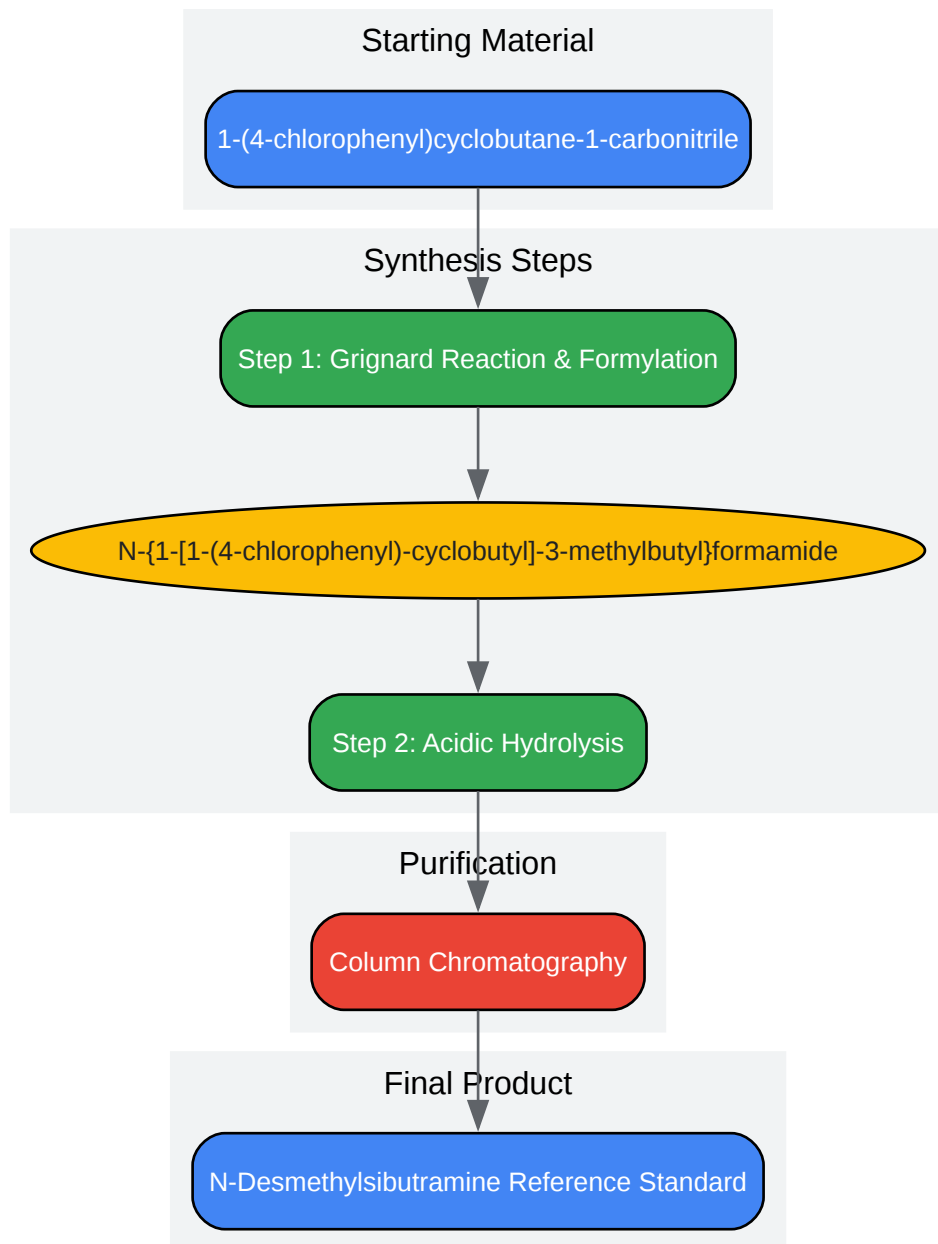
The identity and purity of the synthesized **N-Desmethysibutramine** should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |
|----------------------------|--|
| ^1H NMR | The spectrum should be consistent with the structure of N-Desmethysibutramine. A publication reporting the identification of this compound in a supplement provides the following characteristic signals in CDCl_3 : δ 7.25 (d, $J=6.5$ Hz, 2H), 7.17 (d, $J=6.8$ Hz, 2H), 2.64 (m, 1H), 2.50 (s, 3H), 2.40 (m), 2.27 (m), 2.17 (m), 1.87 (m), 1.75 (m), 1.38 (br, 1H), 1.06 (m, 1H), 0.87 (d), 0.83 (d), 0.66 (m, 1H).[5] |
| ^{13}C NMR | The spectrum should show the expected number of carbon signals corresponding to the structure. The aforementioned publication reports signals in CDCl_3 . [5] |
| Mass Spectrometry (ESI-MS) | The protonated molecule $[\text{M}+\text{H}]^+$ is expected at m/z 266.17.[6] Fragmentation patterns can be compared with literature data for confirmation.[6] |
| Purity by HPLC-UV | Purity should be $\geq 98\%$ as determined by High-Performance Liquid Chromatography with UV detection. |

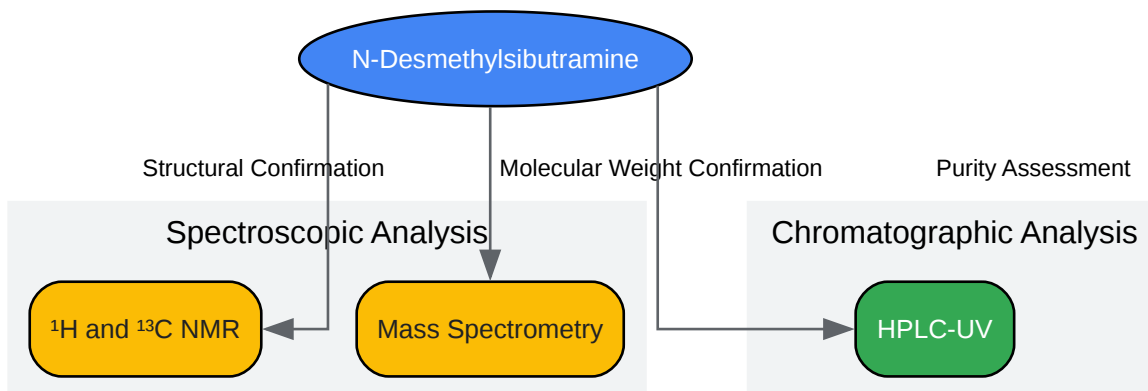
Experimental Workflow and Data Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.

Synthesis Workflow for N-Desmethysibutramine



Characterization of N-Desmethysibutramine Reference Standard



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